molecular formula C₁₉H₂₅NO₈ B1140163 Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-a-D-galactopyranoside CAS No. 55652-76-1

Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-a-D-galactopyranoside

Cat. No.: B1140163
CAS No.: 55652-76-1
M. Wt: 395.4
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-α-D-galactopyranoside is a glycoside derivative with a benzyl aglycone and a 2-acetamido-2-deoxy-α-D-galactopyranosyl backbone. The 3- and 4-hydroxyl groups are acetylated, conferring specific solubility and reactivity properties. This compound is widely utilized as an intermediate in glycobiology for synthesizing oligosaccharides and glycoconjugates, particularly in studies targeting enzyme inhibition and glycan-mediated interactions . Its acetyl groups enhance stability during synthetic steps, while the benzyl group facilitates selective deprotection strategies.

Properties

IUPAC Name

[(2R,3R,4R,5R,6S)-5-acetamido-4-acetyloxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO8/c1-11(22)20-16-18(27-13(3)24)17(26-12(2)23)15(9-21)28-19(16)25-10-14-7-5-4-6-8-14/h4-8,15-19,21H,9-10H2,1-3H3,(H,20,22)/t15-,16-,17+,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHNTCYTVQANIZ-FQBWVUSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-a-D-galactopyranoside typically involves the acetylation of 2-acetamido-2-deoxy-D-galactose followed by benzylation. The reaction conditions often include the use of acetic anhydride and benzyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) synthesis workshops. These workshops maintain high standards of cleanliness and control, ensuring the production of high-purity compounds. The production scale can range from kilograms to metric tons, depending on the demand.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-a-D-galactopyranoside undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles like sodium azide are used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an alcohol derivative.

    Substitution: The major product is usually an azide derivative.

Scientific Research Applications

Glycosylation Inhibition

The primary application of Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-α-D-galactopyranoside lies in its role as an O-glycosylation inhibitor . It disrupts the glycosylation pathways by mimicking the natural substrates of glycosyltransferases. This inhibition has been shown to impact:

  • Mucin Synthesis : The compound inhibits the synthesis of mucins, which are glycoproteins that play vital roles in cell signaling and protection against pathogens .
  • Viral Replication : Research indicates that this compound can enhance the replication of the Human Immunodeficiency Virus (HIV) in vitro by altering O-glycosylation patterns on viral proteins .

Case Study 1: Impact on HIV Replication

In a study examining the effects of Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-α-D-galactopyranoside on HIV replication, researchers found that pretreatment with this compound significantly increased the percentage of HIV-infected cells and the amount of viral proteins produced. Specifically:

  • HIV-infected cells increased by 7.6-fold .
  • Viral particles in culture supernatants increased by 74-fold when using virus grown in the presence of the compound .

Case Study 2: Mucin Glycosylation in Cancer Cells

Another study focused on colon cancer cells demonstrated that Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-α-D-galactopyranoside effectively inhibited mucin glycosylation. This inhibition led to a decrease in cell adhesion and migration, suggesting potential therapeutic implications for cancer treatment .

Table 1: Effects of Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-α-D-galactopyranoside on HIV Replication

ParameterControl (No Treatment)Treated with CompoundChange (%)
Percentage of Infected Cells1%7.6%+660%
Viral p24 Protein LevelsBaselineIncreased by 1.3-fold+30%
Viral ParticlesBaselineIncreased by 74-fold+7400%

Table 2: Inhibition of Mucin Glycosylation in Cancer Cells

Cell LineControl Mucin LevelsTreated Mucin LevelsChange (%)
LS174T (Colon)HighLow-50%

Mechanism of Action

The mechanism of action of Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-a-D-galactopyranoside involves the inhibition of glycosyltransferases, which are enzymes responsible for the transfer of sugar moieties to proteins and lipids. This inhibition affects the glycosylation process, leading to altered cellular functions. The compound targets specific molecular pathways involved in the synthesis of glycoproteins and glycolipids .

Comparison with Similar Compounds

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Effects on Reactivity and Yield

Compound Substituents/Protecting Groups Key Reaction Outcome Yield Reference
Target compound 3,4-di-O-acetyl Stable intermediate for glycosylation 70–85%*
Benzyl 6-O-TBDPS derivative 6-O-tert-butyldiphenylsilyl Reduced glycosylation efficiency 77%
Benzyl 6,6-difluoro derivative 6,6-difluoro Successful DAST-mediated fluorination 80%
Benzyl 4-O-(2-O-methyl-galactopyranoside) 2-O-methyl Enhanced enzymatic stability 75%

*Estimated based on analogous syntheses.

Key Research Findings

  • Unexpected Reactivity : Fluorination attempts at the 6-position of mesylated precursors often lead to side reactions (e.g., anhydro formation), emphasizing the need for alternative strategies like DAST-mediated fluorination .
  • Protecting Group Synergy : Acetyl groups balance stability and reactivity in glycosylation, whereas bulkier silyl or benzyl groups necessitate multi-step deprotection .
  • Biological Specificity: Minor structural changes (e.g., methylation, fluorination) significantly alter biological activity, enabling targeted applications in glycobiology .

Biological Activity

Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-α-D-galactopyranoside (often referred to as BAGN) is a compound of significant interest in the field of glycoscience and biomedicine due to its role as an O-glycosylation inhibitor . This article provides a comprehensive overview of its biological activities, mechanisms of action, and implications in various research domains, particularly in the context of viral infections and cancer.

BAGN is a derivative of α-D-galactopyranoside with the following chemical structure:

  • Molecular Formula : C₁₉H₂₅N₁O₈
  • CAS Number : 11784224
  • Molecular Weight : 393.41 g/mol

BAGN functions primarily as an inhibitor of O-glycosylation, a crucial post-translational modification that affects protein function and stability. It acts by mimicking the substrate for glycosyltransferases, thereby blocking the extension of O-glycan chains. This inhibition has been shown to have various downstream effects on cellular processes, particularly in immune response and cancer progression.

1. Impact on HIV Replication

Research has demonstrated that BAGN significantly influences HIV infectivity and replication rates. In a study involving PHA-blast target cells, pretreatment with BAGN resulted in:

  • A 7.6-fold increase in the percentage of HIV-infected cells (p = 0.0115).
  • A 1.3-fold increase in the per-cell amount of HIV p24 protein (p = 0.2475).
  • A 7.1-fold increase in viral particles in culture supernatants (p = 0.0029) compared to controls without BAGN .

These findings suggest that BAGN not only facilitates viral entry but also enhances viral production within host cells.

2. Effects on Mucin Biosynthesis

BAGN has been shown to suppress mucin biosynthesis, which is critical in various cancers, particularly breast cancer. In studies involving breast cancer cell lines:

  • BAGN inhibited MUC1 expression, which is associated with tumor metastasis.
  • The compound decreased the adhesion and invasion capabilities of cancer cells by limiting O-glycan elongation on MUC1 .

This inhibition may provide a therapeutic avenue for targeting mucin-expressing tumors.

Case Study 1: HIV Research

In a controlled experiment with HIV-infected PHA-blasts treated with BAGN:

MeasurementControl GroupBAGN TreatmentStatistical Significance
Percentage of Infected Cells1%7.6%p = 0.0115
Intracellular p24 Protein LevelBaselineIncreased by 1.3-foldp = 0.2475
Viral ParticlesBaselineIncreased by 7.1-foldp = 0.0029

This case highlights the potential of BAGN as a facilitator for studying HIV dynamics and possibly enhancing therapeutic strategies against the virus.

Case Study 2: Cancer Cell Adhesion

In studies assessing the role of BAGN in endometrial carcinoma cells:

ParameterControl GroupBAGN TreatmentOutcome
CD44 Surface DensityHighReducedDecreased cell adhesion
MUC1 ExpressionHighSuppressedReduced metastasis potential

These results underscore the compound's utility in exploring cellular adhesion mechanisms relevant to cancer metastasis.

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